1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2S This compound is characterized by the presence of a fluorine atom and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-5-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence its binding affinity and reactivity with enzymes and receptors. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(5-chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
BGLCEVCHORDVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)F |
Origin of Product |
United States |
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